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Compound of Interest |

Compound Name: Cgp 29030A
CAS No.: 113240-27-0
Cat. No.: B1668490

Subject: CGP 29030A (Piperazine Derivative) Classification: Non-Opioid Centrally Acting
Analgesic / GABAergic Modulator Chemical Registry: CAS 113240-27-0 (HCI salt)

Part 1: Executive Technical Summary

CGP 29030A is a synthetic piperazine derivative designed to modulate nociceptive
transmission in the central nervous system (CNS) without engaging opioid receptors. Unlike
morphine or fentanyl, which act on mu-opioid receptors, CGP 29030A exerts its analgesic
effects through GABAergic pathways (specifically linked to the GABA_B receptor subtype),
effectively inhibiting nociceptive spinal cord neurons while preserving normal sensory function.

This compound represents a critical "privileged structure” in medicinal chemistry—the aryl-
piperazine scaffold—optimized for high metabolic stability and blood-brain barrier (BBB)
penetration.

Key Physicochemical Data
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Property Specification

) [4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-
Chemical Name
dimethoxyphenyl)methanone

Molecular Formula C21H25CIN203[1][2][3][4][5] - HCI
] 388.89 g/mol (Free Base) / ~425.35 g/mol (HCI
Molecular Weight
Salt)
Core Scaffold 1,4-Disubstituted Piperazine
. Soluble in DMSO, Methanol; Sparingly soluble
Solubility ) o
in water (unless acidified)
Appearance White to off-white crystalline solid

Part 2: Chemical Constitution & Structural Logic

The efficacy of CGP 29030A stems from its tripartite structure, which allows it to span the
binding pocket of its target GPCR (G Protein-Coupled Receptor).

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity of CGP 29030A, highlighting the
pharmacophores responsible for receptor affinity.
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Figure 1: Pharmacophore segmentation of CGP 29030A showing the lipophilic tail and polar head.

Click to download full resolution via product page

Structure-Activity Relationship (SAR) Analysis

» The Lipophilic Tail (Left): The 4-chlorophenethyl group provides essential lipophilicity (
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), facilitating membrane intercalation and BBB transport. The chlorine atom at the para
position prevents rapid metabolic oxidation of the phenyl ring.

e The Core (Center): The piperazine ring acts as a rigid spacer, maintaining a specific distance
(approx. 5-7 A) between the aromatic tail and the amide head, which is critical for receptor
docking.

e The Polar Head (Right): The 3,5-dimethoxybenzoyl moiety functions as a hydrogen bond
acceptor via the methoxy groups and the carbonyl oxygen. This region mimics the spatial
arrangement of endogenous neurotransmitters.

Part 3: Mechanism of Action (GABAergic
Modulation)

Research indicates that CGP 29030A functions as a GABA_B receptor agonist or positive
modulator. By activating presynaptic GABA_B receptors on primary afferent terminals in the
spinal dorsal horn, it inhibits the release of excitatory neurotransmitters (Glutamate, Substance
P).

Signaling Pathway Diagram
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Figure 2: Mechanism of Action showing presynaptic inhibition of nociceptive transmission.

Click to download full resolution via product page
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Part 4: Synthesis Protocol

Note: This protocol describes the convergent synthesis of CGP 29030A (HCI salt). All reactions
must be performed in a fume hood.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1668490?utm_src=pdf-body-img
https://patents.google.com/patent/DE3060342D1/en
https://en.wikipedia.org/wiki/Category:Piperazines
https://www.benchchem.com/product/b1668490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reagents Required[3][4]

e 1-(2-(4-chlorophenyl)ethyl)piperazine (Intermediate A)

3,5-Dimethoxybenzoyl chloride (Intermediate B)

Triethylamine (EtsN) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

HCI in Dioxane (4M)

Step-by-Step Methodology

o Preparation of Reaction Vessel:

o Charge a 250mL round-bottom flask with Intermediate A (1.0 eq) dissolved in anhydrous
DCM (10 mL/g).

o Add Triethylamine (1.5 eq) to scavenge the HCI generated during acylation.
o Cool the mixture to 0°C using an ice bath.
e Acylation (The Coupling):
o Dissolve Intermediate B (1.1 eq) in a small volume of DCM.
o Add the acid chloride solution dropwise to the piperazine mixture over 30 minutes.

o Mechanism:[3] The secondary amine of the piperazine attacks the carbonyl carbon of the
acid chloride, displacing the chloride ion.

o Work-up:
o Allow the reaction to warm to room temperature and stir for 4 hours.

o Monitor via TLC (System: EtOAc/Hexane 1:1).
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o Wash the organic layer with saturated NaHCOs (2x) to remove excess acid, followed by
Brine (1x).

o Dry over anhydrous Na=SO4 and concentrate in vacuo.
e Salt Formation (CGP 29030A):
o Dissolve the crude oil (free base) in minimal diethyl ether.
o Add 4M HCI in Dioxane dropwise until precipitation is complete.
o Filter the white solid and recrystallize from Ethanol/Ether.

Part 5: Experimental Validation (Analgesic Assays)

To verify the activity of CGP 29030A, researchers utilize nociceptive threshold assays.

Protocol: The Hot Plate Test (Supraspinal/Spinal
Integration)

This test validates the central analgesic efficacy of the compound.
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Step Action Causality/Rationale
Place subject (mouse/rat) on a ) )
Establishes the normal pain
) plate heated to 55°C + 0.5°C.
1. Baseline threshold before drug

Measure latency to lick paw or

jump.

influence.

2. Administration

Administer CGP 29030A (e.g.,
3-30 mg/kg, p.o. ori.p.).

Oral efficacy is a key feature of
CGP 29030A; i.p. avoids first-

pass metabolism variability.

3.[3] Testing

Retest latency at 30, 60, and

90 minutes post-dose.

Determines the onset and

duration of action.

Stop exposure at 30 seconds if

Crucial: Prevents tissue

4. Cut-off damage to the animal (Self-
no response. o
validating safety stop).
Calculate % Maximum :
5. Analysis ) Formula:
Possible Effect (MPE).
Interpretation

e Opioid Control: Morphine produces 100% MPE but causes sedation.

e CGP 29030A Result: Should show dose-dependent increase in latency (analgesia) without

significant sedation or respiratory depression, confirming the non-opioid mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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